sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate
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Overview
Description
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C5H7N2NaO2S and a molecular weight of 182.18 g/mol . It is a sodium salt of 1,5-dimethyl-1H-pyrazole-4-sulfinic acid and is commonly used in various research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with sulfur dioxide and a base, such as sodium hydroxide, under controlled conditions . The reaction proceeds through the formation of an intermediate sulfinic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted pyrazole compounds .
Scientific Research Applications
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . The sulfinic acid group can participate in redox reactions, while the pyrazole ring can engage in aromatic substitution reactions . These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate include:
- Sodium 1,3-dimethyl-1H-pyrazole-4-sulfinate
- Sodium 1,5-dimethyl-1H-pyrazole-3-sulfinate
- Sodium 1,5-dimethyl-1H-pyrazole-4-sulfonate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and properties compared to other pyrazole derivatives . This uniqueness makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
sodium;1,5-dimethylpyrazole-4-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-5(10(8)9)3-6-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXJMUQHRWCOFH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N2NaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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